3,5-bis(chlorosulfonyl)benzoic acid
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Overview
Description
3,5-Bis(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H4Cl2O6S2. It is a derivative of benzoic acid, where two chlorosulfonyl groups are attached to the 3rd and 5th positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Biochemical Analysis
Biochemical Properties
It is known to participate in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Bis(chlorosulfonyl)benzoic acid can be synthesized through the sulfonation of 3,5-dichlorobenzoic acid. The reaction typically involves the use of chlorosulfonic acid as the sulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl groups at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 3,5-dihydroxybenzoic acid.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are used under basic conditions to replace the chlorosulfonyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to convert the chlorosulfonyl groups to hydroxyl groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used to oxidize the compound.
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of 3,5-dihydroxybenzoic acid.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
3,5-Bis(chlorosulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-bis(chlorosulfonyl)benzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a precursor to more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3-Chlorosulfonylbenzoic Acid: Contains a single chlorosulfonyl group and is less reactive compared to 3,5-bis(chlorosulfonyl)benzoic acid.
4-Chlorosulfonylbenzoic Acid: Similar structure but with the chlorosulfonyl group at the 4th position, leading to different reactivity and applications.
3,5-Bis(fluorosulfonyl)benzoic Acid: Contains fluorosulfonyl groups instead of chlorosulfonyl groups, resulting in different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of two chlorosulfonyl groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for the simultaneous introduction of two different substituents, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
21829-31-2 |
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Molecular Formula |
C7H4Cl2O6S2 |
Molecular Weight |
319.1 g/mol |
IUPAC Name |
3,5-bis(chlorosulfonyl)benzoic acid |
InChI |
InChI=1S/C7H4Cl2O6S2/c8-16(12,13)5-1-4(7(10)11)2-6(3-5)17(9,14)15/h1-3H,(H,10,11) |
InChI Key |
ZIFIDAWQQVSJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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